molecular formula C18H15ClN4O4S B11012774 5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11012774
M. Wt: 418.9 g/mol
InChI Key: MUBLVZHAPCJGIH-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of medications for type 2 diabetes.

    Industry: The compound is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific structural features and its role as an intermediate in the synthesis of glyburide. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H15ClN4O4S/c1-27-16-8-3-12(19)11-15(16)17(24)22-13-4-6-14(7-5-13)28(25,26)23-18-20-9-2-10-21-18/h2-11H,1H3,(H,22,24)(H,20,21,23)

InChI Key

MUBLVZHAPCJGIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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